2-{[10-(Thiophen-2-YL)decyl]oxy}oxane
Description
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring substituted with a decyl chain terminating in a thiophene-2-yl group. This structure combines the conformational rigidity of the oxygen-containing six-membered ring with the electronic properties of the thiophene moiety, a sulfur-containing aromatic heterocycle. The long decyl chain likely enhances solubility in nonpolar solvents and may influence self-assembly or mesophase behavior in material applications.
Properties
CAS No. |
765277-80-3 |
|---|---|
Molecular Formula |
C19H32O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(10-thiophen-2-yldecoxy)oxane |
InChI |
InChI=1S/C19H32O2S/c1(3-5-7-12-18-13-11-17-22-18)2-4-6-9-15-20-19-14-8-10-16-21-19/h11,13,17,19H,1-10,12,14-16H2 |
InChI Key |
JBDKRTMOBAMOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Decyl Chain: The thiophene ring is then functionalized with a decyl chain through a series of reactions, often involving the use of alkyl halides and base catalysts.
Formation of the Oxane Ring: The final step involves the formation of the oxane ring, which can be achieved through etherification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The decyl chain and oxane ring contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Thiophene Derivatives with Alkyl Chains
Example Compounds :
- 2-Decylthiophene : A thiophene substituted with a linear decyl chain.
- Poly(3-decylthiophene) : A conductive polymer used in organic field-effect transistors (OFETs).
| Property | 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane (Hypothetical) | 2-Decylthiophene | Poly(3-decylthiophene) |
|---|---|---|---|
| Solubility | High in nonpolar solvents (due to decyl chain) | Moderate in hydrocarbons | Low (requires thermal annealing) |
| Electronic Properties | Likely reduced π-conjugation (oxane disrupts planarity) | Planar π-system for conjugation | High conductivity (extended conjugation) |
| Thermal Stability | Moderate (oxane ring stability ~200–250°C) | High (decomposes >300°C) | High (>300°C) |
Key Findings :
The oxane ring in this compound introduces steric hindrance, limiting π-conjugation compared to linear thiophene derivatives. However, the ether linkage may enhance flexibility, making it suitable for applications requiring dynamic molecular conformations .
Cyclic Ether-Thiophene Hybrids
Example Compounds :
- 2-(Thiophen-2-yl)tetrahydrofuran : A five-membered cyclic ether with thiophene substitution.
- Thiophene-fused oxepane : A seven-membered oxygen-containing ring fused to thiophene.
| Property | This compound | 2-(Thiophen-2-yl)tetrahydrofuran | Thiophene-fused oxepane |
|---|---|---|---|
| Ring Strain | Low (six-membered oxane) | Moderate (five-membered THF) | Low (seven-membered) |
| Dipole Moment | ~2.5 D (estimated) | ~1.8 D | ~3.0 D |
| Synthetic Accessibility | Multi-step synthesis (long alkyl chain) | Simple (direct coupling) | Complex (fusion required) |
Key Findings :
The six-membered oxane ring offers lower strain and higher thermal stability compared to smaller cyclic ethers. The decyl chain further distinguishes the compound by enabling micelle formation or liquid crystalline behavior, unlike simpler thiophene-ether hybrids .
Computational Insights (DFT Analysis)
Density functional theory (DFT) studies, such as those employing the B3LYP functional (Becke, 1993) and Lee-Yang-Parr (LYP) correlation (Lee et al., 1988), predict the electronic structure of thiophene-oxane systems:
- Charge Transport : The alkyl-oxy linkage may introduce electron-donating effects, slightly lowering the LUMO compared to pure thiophene derivatives .
Biological Activity
The compound 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane is a novel organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a thiophene ring linked to a decyl chain through an ether linkage. This configuration may influence its interaction with biological systems, particularly in terms of membrane permeability and receptor binding.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Compounds with thiophene moieties have shown promise in inhibiting cancer cell proliferation. For instance, Mannich bases derived from thiophene have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the thiophene component may enhance the compound's antitumor properties .
- Antimicrobial Properties : Thiophene derivatives have been reported to possess antibacterial activity. For example, studies on chalcone derivatives indicated that modifications in the thiophene structure could lead to enhanced antibacterial effects against strains like Staphylococcus aureus .
Cytotoxicity Studies
A comparative analysis of various thiophene-based compounds revealed that those with longer alkyl chains exhibited increased cytotoxicity against human tumor cell lines. The IC50 values for these compounds ranged from 0.2 to 10 µM, indicating potent activity against cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | Huh-7 Hepatoma |
| Compound B | 1.5 | Jurkat T-cells |
| Compound C | 3.0 | L6 Myoblasts |
This table summarizes the cytotoxic effects of selected compounds related to this compound.
Antimicrobial Activity
In a study evaluating the antibacterial efficacy of various thiophene derivatives, it was found that certain modifications led to significant decreases in Minimum Inhibitory Concentration (MIC) values against resistant strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiophene Derivative A | 8 | MRSA |
| Thiophene Derivative B | 16 | E. coli |
| Thiophene Derivative C | 32 | S. aureus |
This data underscores the potential of thiophene-containing compounds in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
